2,6-dichloro-N-(2-chloro-6-methylphenyl)benzamide
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Overview
Description
2,6-Dichloro-N-(2-chloro-6-methylphenyl)benzamide is an organic compound with significant applications in various scientific fields. It is characterized by its chemical structure, which includes two chlorine atoms and a methyl group attached to a benzamide core. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-chloro-6-methylphenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-chloro-6-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2-chloro-6-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloro-N-(2-chloro-6-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-chloro-6-methylphenyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-2’,6’-dimethylacetanilide
- 2,6-Dichlorobenzamide
Uniqueness
2,6-Dichloro-N-(2-chloro-6-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
200807-47-2 |
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Molecular Formula |
C14H10Cl3NO |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
2,6-dichloro-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-4-2-7-11(17)13(8)18-14(19)12-9(15)5-3-6-10(12)16/h2-7H,1H3,(H,18,19) |
InChI Key |
DLNYXUBDINNKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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